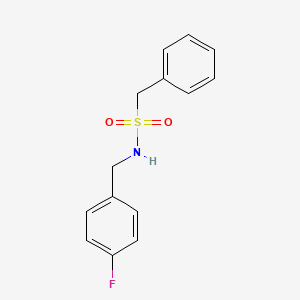![molecular formula C14H20FN3O B4423284 N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4423284.png)
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as FEPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. FEPU is a urea derivative that belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs).
Mécanisme D'action
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and pain perception. By inhibiting serotonin reuptake, this compound increases the concentration of serotonin in the synaptic cleft, which leads to an increase in its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which leads to an improvement in mood, anxiety, and pain perception. This compound has also been shown to have anxiolytic effects, which makes it a potential treatment option for anxiety disorders. Additionally, this compound has been shown to have analgesic effects, which makes it a potential treatment option for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea is that it is a selective serotonin reuptake inhibitor, which means that it has fewer side effects compared to other antidepressant medications. However, one of the limitations of this compound is that it has a relatively short half-life, which means that it needs to be administered multiple times a day to maintain therapeutic levels.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One area of research could be to investigate its potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Another area of research could be to investigate the potential use of this compound in combination with other medications to enhance its therapeutic effects. Additionally, more research could be done to understand the long-term effects of this compound on the brain and its potential for addiction.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antidepressant, anxiolytic, and analgesic effects. This compound has also been tested for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKTLZTVXHQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423203.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4423209.png)

![2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4423212.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4423216.png)

![4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4423222.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4423258.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423265.png)
![1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4423272.png)

